
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body.
Wirkmechanismus
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea is a potent and selective inhibitor of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting the activity of sGC, this compound reduces the production of cGMP, which leads to a decrease in the relaxation of smooth muscle cells, platelet aggregation, and neurotransmitter release. The mechanism of action of this compound has been extensively studied and has been shown to be specific and reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to reduce the production of cGMP in smooth muscle cells, platelets, and neurons. This leads to a decrease in the relaxation of smooth muscle cells, platelet aggregation, and neurotransmitter release. This compound has also been shown to decrease blood pressure, improve endothelial function, and reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in scientific research has several advantages and limitations. One of the main advantages is its potency and selectivity for sGC, which makes it a valuable tool compound for investigating the role of sGC in various physiological and pathological conditions. However, the use of this compound in lab experiments has some limitations. One of the main limitations is its solubility, which can affect its bioavailability and potency. In addition, the use of this compound in vivo can be challenging due to its rapid metabolism and elimination.
Zukünftige Richtungen
The potential use of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea in scientific research is vast, and there are several future directions that can be explored. One of the main directions is the development of more potent and selective sGC inhibitors for the treatment of various diseases such as hypertension, pulmonary hypertension, and neurodegenerative diseases. Another direction is the investigation of the role of sGC in cancer and the potential use of sGC inhibitors as anticancer agents. In addition, the use of this compound as a tool compound for investigating the role of sGC in various physiological and pathological conditions can be further explored.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of sGC that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research has several advantages and limitations, and there are several future directions that can be explored.
Synthesemethoden
The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea involves the reaction of 2-chloro-5-methylphenyl isocyanate with 3-methyloxolane-3-amine in the presence of a suitable solvent and base. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound has been well-established and has been reported in several research papers.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of sGC, which is involved in the regulation of smooth muscle tone, platelet aggregation, and neurotransmitter release. This compound has been used as a tool compound to investigate the role of sGC in various physiological and pathological conditions such as hypertension, pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-(3-methyloxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-3-4-10(14)11(7-9)15-12(17)16-13(2)5-6-18-8-13/h3-4,7H,5-6,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQASNNUYOAYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)NC2(CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
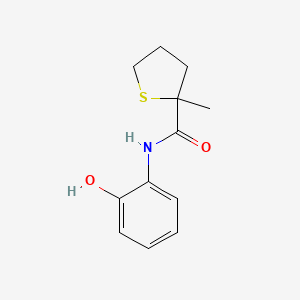

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
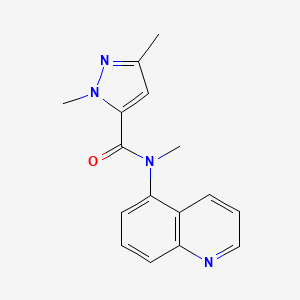
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
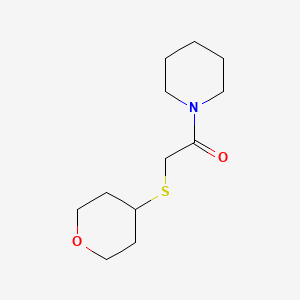
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

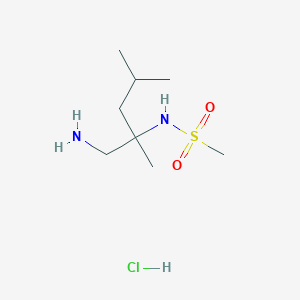
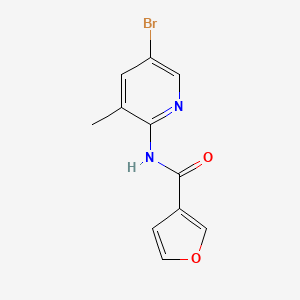

![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)